Functional Selectivity for A2B over A2A Receptors
In functional assays using CHO cells expressing recombinant human adenosine receptors, (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide was confirmed to act as a full agonist at the human A2B receptor (hA2B), promoting cAMP accumulation . In stark contrast, the highly optimized A2A-selective clinical candidate UK-432097 (a 2,6-disubstituted adenosine analog) exhibits an EC50 of 0.66 ± 0.19 nM at the human A2A receptor but has no reported functional activity at the A2B receptor . This demonstrates a clear divergence in receptor subtype engagement: the target compound is a functional A2B agonist tool, whereas UK-432097 is a high-potency A2A agonist with a different pharmacological fingerprint.
| Evidence Dimension | Receptor Subtype Functional Activity (Agonism) |
|---|---|
| Target Compound Data | Full agonist at hA2B receptor (cAMP modulation) |
| Comparator Or Baseline | UK-432097 (A2A-selective agonist) |
| Quantified Difference | Qualitative difference in receptor subtype activation: hA2B full agonism vs. hA2A EC50 = 0.66 ± 0.19 nM |
| Conditions | CHO cells expressing recombinant human A2B or A2A adenosine receptors |
Why This Matters
Researchers requiring selective A2B receptor activation for pathway interrogation or disease modeling (e.g., in inflammation, fibrosis, or cancer) must use this compound, as the high-potency A2A agonist UK-432097 will not activate A2B and will confound results via potent A2A signaling.
